molecular formula C14H22INO2 B4970971 N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine

Cat. No.: B4970971
M. Wt: 363.23 g/mol
InChI Key: QHURUTPUZYYQHD-UHFFFAOYSA-N
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Description

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is a chemical compound with the molecular formula C14H23INO2. It is characterized by the presence of an iodophenoxy group, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(2-Iodophenoxy)ethoxy]ethyl}-2-propanamine: Similar structure but lacks the methyl group on the amine.

    N-{2-[2-(2-Iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanaminium: Similar structure but in its protonated form.

Uniqueness

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to the presence of the iodophenoxy group and the methyl group on the amine, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO2/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHURUTPUZYYQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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